![molecular formula C17H11F3N4OS B2536429 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034328-12-4](/img/structure/B2536429.png)

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

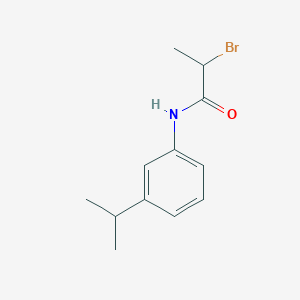

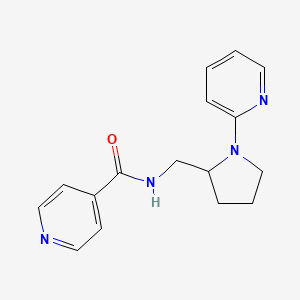

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridin class . It contains a triazole ring, which is a five-membered heterocycle with two carbon atoms and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridin ring attached to a benzo[b]thiophene ring via a methylene bridge . It also contains a trifluoromethyl group attached to the triazolo ring .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 307.15 . The InChI code is 1S/C9H13F3N4.2ClH/c1-13-5-7-14-15-8-6 (9 (10,11)12)3-2-4-16 (7)8;;/h6,13H,2-5H2,1H3;2*1H .Scientific Research Applications

Synthesis and Chemical Properties

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This method features direct metal-free oxidative N-N bond formation, offering short reaction times and high yields, potentially applicable to the synthesis of compounds with similar structural motifs (Zheng et al., 2014).

Enaminones as Building Blocks : Enaminones have been used to synthesize a variety of compounds, including [1,2,4]triazolo[4,3-a]pyrimidines, showcasing their versatility in creating biologically active structures. Such methodologies could be pivotal in developing novel compounds with the specified N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide framework (Riyadh, 2011).

Biological Activity

Antimicrobial and Antitumor Potential : Compounds incorporating [1,2,4]triazolo[4,3-a]pyridine and similar heterocyclic structures have shown promising antimicrobial and antitumor activities. This suggests that derivatives of this compound might also possess significant biological properties, warranting further investigation into their potential medical applications (Patel & Patel, 2015).

Synthesis and Antimicrobial Evaluation : A study on the synthesis of thienopyrimidine derivatives demonstrated pronounced antimicrobial activity, underscoring the importance of structural features such as the thiophene and pyrimidine moieties in determining biological activity. This insight could be relevant for evaluating the antimicrobial potential of this compound (Bhuiyan et al., 2006).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

This compound interacts with its targets by binding to the active sites of the c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The compound this compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell proliferation and angiogenesis .

Pharmacokinetics

The compound’s inhibitory activities towards c-met and vegfr-2 kinases, as well as its antiproliferative activities against various cell lines, suggest that it has good bioavailability .

Result of Action

The action of this compound results in the inhibition of cell proliferation and angiogenesis . Specifically, the compound inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells .

properties

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N4OS/c18-17(19,20)11-5-3-7-24-14(22-23-15(11)24)9-21-16(25)13-8-10-4-1-2-6-12(10)26-13/h1-8H,9H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXHXLTXOKUIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)

![3,4-Diethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2536351.png)

![5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2536359.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide](/img/structure/B2536360.png)

![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2536362.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone](/img/structure/B2536369.png)